5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a chemical compound with the molecular formula and a molecular weight of 322.1 g/mol. This compound is classified as a pyrimidine derivative, notable for its potential applications in medicinal chemistry, particularly in antiviral research. The compound has been submitted for evaluation by the National Cancer Institute, indicating its relevance in cancer research and potential therapeutic applications.
The synthesis of 5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one can be approached through several methodologies. A common method involves the iodination of a pyrimidine precursor using elemental iodine in the presence of a suitable oxidizing agent, such as ceric(IV) ammonium nitrate, at elevated temperatures. This method is adapted from established protocols for modifying pyrimidine structures .
The structure of 5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one features a pyrimidine ring substituted at the 4 and 5 positions. The tetrahydrofuran moiety contributes to its structural complexity.
COC1=NC(=O)N(C=C1I)C2CCCO2
TURUCRGGIUKFGF-UHFFFAOYSA-N
The presence of both halogen (iodine) and ether (methoxy) functional groups suggests potential reactivity that can be exploited in further chemical transformations or interactions with biological targets.
The compound can participate in various chemical reactions typical of pyrimidine derivatives, including nucleophilic substitutions and reactions involving electrophilic aromatic substitution due to the electron-withdrawing nature of the iodine substituent.
Research indicates that pyrimidine analogues can interfere with viral DNA or RNA synthesis, thereby exhibiting antiviral properties. This mechanism is critical in developing therapeutics aimed at treating viral infections such as HIV or other RNA viruses .
The physical and chemical properties of 5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one include:
Data regarding melting points or specific heat capacities are not extensively documented but are essential for practical applications in laboratory settings .
5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one holds potential applications in various scientific fields:
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4